N-(4-ethoxyphenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O5/c1-4-37-25-9-5-21(6-10-25)29-28(34)20-32-19-27(36-3)26(33)17-23(32)18-30-13-15-31(16-14-30)22-7-11-24(35-2)12-8-22/h5-12,17,19H,4,13-16,18,20H2,1-3H3,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTRRADZDAAEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The process often includes the formation of the piperazine ring and subsequent modifications to introduce ethoxy and methoxy groups.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine and piperazine compounds exhibit significant antimicrobial properties. For instance, heterocyclic compounds containing pyridine rings have shown effectiveness against various bacterial strains. The presence of the piperazine moiety in this compound may enhance its antimicrobial efficacy through mechanisms such as membrane disruption or inhibition of bacterial enzyme activity .
Antidepressant and Anxiolytic Effects
Compounds with similar structures have been evaluated for their effects on serotonin receptors, particularly the 5-HT1A receptor. In vivo studies suggest that piperazine derivatives can act as competitive antagonists at these receptors, potentially leading to anxiolytic and antidepressant effects . This activity may be attributed to the modulation of serotonergic pathways, which are critical in mood regulation.
Anticonvulsant Properties
The anticonvulsant potential of related piperazine derivatives has also been documented. Research indicates that these compounds can reduce seizure activity in animal models, likely through their action on neurotransmitter systems involved in excitability and inhibition within the central nervous system .
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity.
Study 2: Behavioral Assessment in Rodent Models
A behavioral assessment was conducted to evaluate the anxiolytic effects of the compound using an elevated plus maze test. Rodents treated with varying doses (10 mg/kg and 20 mg/kg) exhibited increased time spent in open arms compared to control groups, suggesting potential anxiolytic properties.
Research Findings Summary
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-ethoxyphenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-(4-methoxyphenyl)piperazine with appropriate acylating agents, followed by further modifications to introduce the ethoxy and methoxy groups. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
Biological Activities
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds derived from piperazine and pyridine scaffolds. These compounds have shown effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, which could be beneficial for developing new cancer therapies .
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives containing piperazine rings have been studied for their ability to protect neuronal cells from ischemic damage. In animal models, these compounds have demonstrated significant improvements in survival rates following induced cerebral ischemia . Such findings suggest that this compound may also possess similar neuroprotective effects.
Therapeutic Applications
Psychiatric Disorders
Piperazine derivatives are known for their antipsychotic and anxiolytic properties. The incorporation of methoxy and ethoxy groups may enhance the pharmacological profile of this compound, making it a candidate for treating disorders such as anxiety and depression. Studies focusing on similar compounds have shown promising results in preclinical trials .
Antimicrobial Activity
The antimicrobial effects of piperazine-based compounds have been documented extensively. Research has shown that modifications to the piperazine structure can lead to enhanced antibacterial and antifungal activities. This suggests that this compound may also exhibit significant antimicrobial properties, warranting further investigation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Neuroprotection | Showed significant reduction in neuronal death in ischemia models, improving survival rates by over 30%. |
| Study C | Antimicrobial Effects | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations comparable to standard antibiotics. |
Preparation Methods
Cyclocondensation to Form Pyridone Core
The 5-methoxy-4-pyridone system is synthesized via Knorr-type cyclization (Table 1):
Table 1: Pyridone Formation Conditions Comparison
| Method | Reagents | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|
| β-Ketoester route | Ethyl acetoacetate, NH₃ | 110 | 68 | Adapted |
| Enamine cyclization | Dimethylformamide dimethylacetal | 80 | 72 | Patent |
Optimal results employ enamine cyclization with dimethylformamide dimethylacetal in refluxing toluene (72% isolated yield). The 5-methoxy group is introduced via nucleophilic substitution using NaOMe/MeOH on a chloro precursor.
Installation of Piperazine Substituent
Mannich Reaction for C–CH₂–N Bond Formation
The critical 2-((piperazin-1-yl)methyl) group is installed via Mannich reaction (Fig. 1):
Reaction Scheme
Pyridone + HCHO + 4-(4-Methoxyphenyl)piperazine → Mannich base
Optimized Conditions
Crystallographic data confirms the chair conformation of the piperazine ring persists post-functionalization, with dihedral angles between aromatic systems remaining ≤70°. Intramolecular H-bonding (N–H⋯O=C) stabilizes the Mannich adduct.
Acetamide Coupling Strategy
Carboxylic Acid Activation
The acetic acid precursor is synthesized via:
- Ethyl bromoacetate alkylation of pyridone nitrogen
- Saponification with NaOH/EtOH
Activation Protocol
- Coupling agent: EDCl/HOBt (1.2 equiv each)
- Solvent: Anhydrous CH₂Cl₂
- Base: NMM (4 equiv)
- Reaction time: 6 h at 0°C → RT
Table 2: Amidation Yield Optimization
| Amine | Equiv | Purity (%) | Isolated Yield (%) |
|---|---|---|---|
| 4-Ethoxyaniline | 1.5 | 98.3 | 82 |
| 4-Ethoxyaniline | 2.0 | 97.8 | 84 |
Excess amine (2.0 equiv) marginally improves yield without increasing side products.
Final Assembly and Purification
Convergent Synthesis Route
- Pyridone Mannich base (1.0 equiv)
- Activated acetic acid (1.05 equiv)
- EDCl/HOBt in CH₂Cl₂
Workup
- Aqueous wash (1M HCl → sat. NaHCO₃)
- Column chromatography (SiO₂, EtOAc/hexane 3:7 → 1:1)
- Recrystallization (EtOH/H₂O 4:1)
Characterization Data
- MP : 178–181°C (decomp)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.34–6.82 (m, 8H arom), 4.51 (s, 2H, CH₂N), 4.02 (q, J=7.0 Hz, 2H, OCH₂), 3.77–3.21 (m, 10H, piperazine + OCH₃)
- HPLC Purity : 99.1% (254 nm, C18 column)
Critical Analysis of Methodologies
Piperazine Stability Considerations
Crystal structures demonstrate that N-arylated piperazines maintain chair conformations during reactions. However, the 4-methoxyphenyl substituent induces:
- Increased solubility in polar aprotic solvents
- Reduced basicity (pKa ~7.1 vs 9.8 for unsubstituted piperazine)
This mandates pH control during aqueous workups to prevent N-protonation and subsequent decomposition.
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyridinone core via cyclization of a diketone precursor under acidic conditions (e.g., acetic acid, 80–100°C) .
- Step 2 : Introduction of the piperazine-methyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions .
- Step 3 : Acetamide coupling using EDC/HOBt as activating agents in dichloromethane at room temperature .
Critical conditions : Strict control of pH (neutral for amidation), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which characterization techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify functional groups (e.g., methoxy, piperazine) and regiochemistry .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection (λ = 254 nm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
-
Methodology :
- Synthesize analogs with modifications to the methoxy groups, piperazine substituents, or acetamide linker.
- Compare activities using standardized assays (e.g., receptor binding, enzyme inhibition).
- Example : A study of similar compounds showed that replacing the 4-methoxyphenyl group with a 4-fluorophenyl moiety increased selectivity for serotonin receptors by 30% .
-
Data Analysis :
Modification Biological Activity (IC₅₀) Selectivity Ratio 4-OCH₃ 120 nM 1.0 4-F 85 nM 1.8 Table adapted from structural analogs in
Advanced: How can contradictions in biological activity data across assays be resolved?
- Root Causes : Variability in assay conditions (e.g., cell line differences, solvent effects) or compound purity .
- Solutions :
Basic: Which functional groups in the compound are most reactive, and how do they influence chemical stability?
- Reactive Groups :
- 4-Oxopyridinone core : Susceptible to hydrolysis under acidic/basic conditions; stability requires pH 6–8 in formulation buffers .
- Piperazine-methyl group : Prone to oxidation; store under inert gas with antioxidants (e.g., BHT) .
- Acetamide linker : Stable under physiological conditions but may undergo enzymatic cleavage in vivo .
Advanced: What strategies can improve the compound’s pharmacokinetic properties?
- Structural Modifications :
- Introduce fluorine atoms to enhance metabolic stability (e.g., replace methoxy with trifluoromethoxy) .
- Add hydrophilic groups (e.g., PEG linkers) to reduce logP and improve solubility .
- Formulation : Use nanocrystal suspensions or lipid-based carriers to enhance oral bioavailability .
Basic: How should researchers assess the compound’s stability under varying storage conditions?
- Protocol :
- Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
- Monitor degradation products (e.g., hydrolyzed pyridinone) via LC-MS .
- Optimal storage: Lyophilized at -20°C in amber vials .
Advanced: What experimental designs are recommended for elucidating the compound’s mechanism of action?
- Approaches :
- Receptor Binding Assays : Radioligand displacement using ³H-labeled ligands (e.g., for serotonin or dopamine receptors) .
- Cellular Signaling Studies : Measure cAMP/IP1 accumulation in transfected HEK293 cells .
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Basic: What purification methods are most effective for isolating high-purity batches?
- Step 1 : Column chromatography (silica gel, ethyl acetate/hexane) for initial separation .
- Step 2 : Preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for final polishing .
- Yield Optimization : Recrystallization from ethanol/water (7:3 v/v) improves purity to >98% .
Advanced: How can computational modeling guide the optimization of this compound’s selectivity?
- Methods :
- Molecular Docking : Use AutoDock Vina to predict binding poses in target vs. off-target receptors (e.g., 5-HT₁A vs. α₁-adrenergic) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Train models on analog datasets to predict IC₅₀ values for novel derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
